![molecular formula C13H16ClNO2 B2378885 CarbaMic acid, [1-[(4-chlorophenyl)Methyl]-3-butenyl]-, Methyl ester (9CI) CAS No. 18605-65-7](/img/structure/B2378885.png)
CarbaMic acid, [1-[(4-chlorophenyl)Methyl]-3-butenyl]-, Methyl ester (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid is a chemical compound with the formula H2NCOOH . The compound you’re asking about seems to be a derivative of carbamic acid, with a 4-chlorophenyl group, a 3-butenyl group, and a methyl ester group attached .
Molecular Structure Analysis
The molecular structure of this compound would be based on the carbamic acid core, with the various groups attached. The 4-chlorophenyl group would likely contribute to the overall polarity of the molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the methyl ester group) would all influence its properties .
Applications De Recherche Scientifique
Gas Chromatography Mass Spectrometry
A study demonstrates the application of gas chromatography/mass spectrometry to phenylurea pesticides, including the formation of esters like N-(3,4-dichlorophenyl)carbamic acid during the chromatographic analysis. This is crucial as the esters, such as the methyl ester , can be misidentified as the original pesticide in certain solvents (Tamiri & Zitrin, 1987).
Hydrolytic Degradation in Herbicides
Research on the alkaline hydrolysis of the herbicide Barban, which contains a similar structure, elucidates the process by which it degrades to 3-chloroaniline, passing through intermediate compounds including N-(3-chlorophenyl)carbamic acid (Bergon, Kouda-Bonafos, & Calmon, 1987).
Pharmacological Action of Analogues
A study from 1931 examined various carbamic esters for physostigmine-like actions, investigating their effects on intestinal peristalsis and other physiological responses, highlighting the diverse potential applications of such compounds in pharmacology (Aeschlimann & Reinert, 1931).
Insecticidal Activity
Research into the stereochemical basis for the insecticidal activity of carbamoylated and acylated pyrazolines includes derivatives similar to the compound . The study provides insights into the activity against various insects, emphasizing the role of molecular conformation in determining insecticidal efficacy (Hasan et al., 1996).
Synthesis Processes
The synthesis of tolylenediisocyanate without phosgene involves carbamic acid esters, demonstrating the compound's relevance in innovative chemical manufacturing processes (Aso & Baba, 2003).
Inhibition of Lipolytic Enzymes
A study on the inhibition of lipolytic enzymes by n-butyl carbamic acid methyl ester suggests potential applications in enzyme inhibition, with implications for understanding metabolic processes (Wallach & Ko, 1963).
Chemoenzymatic Synthesis
Research on the chemoenzymatic synthesis of pharmacologically active GABA analogues involves derivatives similar to CarbaMic acid, indicating its potential in synthesizing neuroactive compounds (Felluga et al., 2005).
Propriétés
IUPAC Name |
methyl N-[1-(4-chlorophenyl)pent-4-en-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-3-4-12(15-13(16)17-2)9-10-5-7-11(14)8-6-10/h3,5-8,12H,1,4,9H2,2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJHZDWWRMXWFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC(CC=C)CC1=CC=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CarbaMic acid, [1-[(4-chlorophenyl)Methyl]-3-butenyl]-, Methyl ester (9CI) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

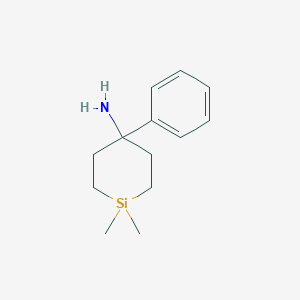
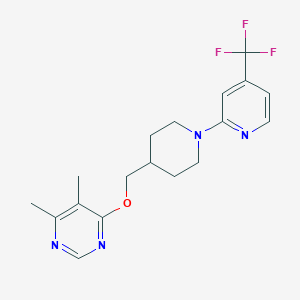
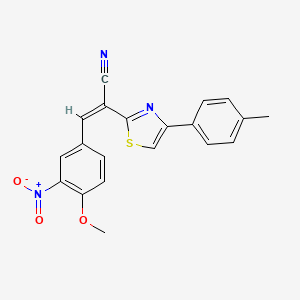
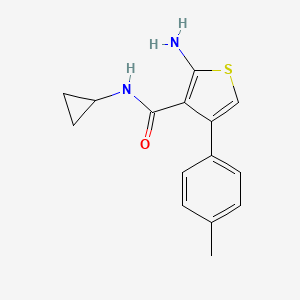
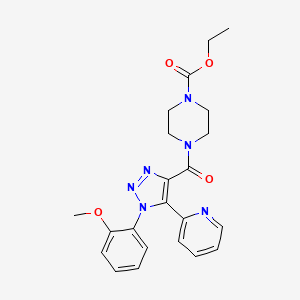
![2-[Benzyl-(1,1-difluoro-4-hydroxybutan-2-yl)amino]ethanesulfonyl fluoride](/img/structure/B2378811.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloroacetamide hydrochloride](/img/structure/B2378813.png)
![[2-(3-Methylanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2378814.png)
![2-(2-ethoxy-4-formylphenoxy)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2378816.png)
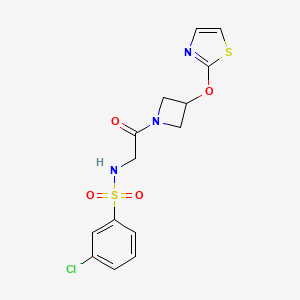
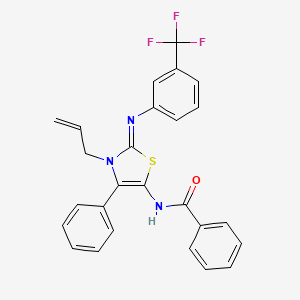

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2378824.png)
![N~4~-(3-chlorobenzyl)-1-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-imidazole-4-carboxamide](/img/structure/B2378825.png)